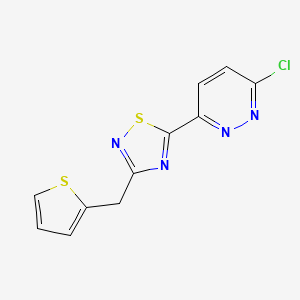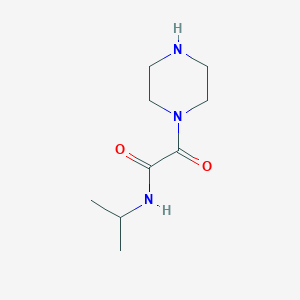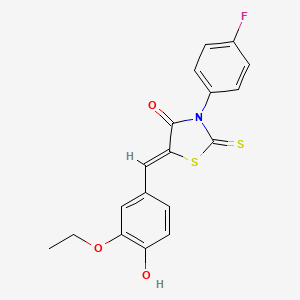![molecular formula C28H26N4O4S2 B12126479 2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]- CAS No. 1030625-15-0](/img/structure/B12126479.png)
2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione: thiazolidinedione or TZD ) is a heterocyclic compound with the chemical formula C₃H₃NO₂S . It features a five-membered ring containing sulfur and nitrogen atoms. TZDs have attracted attention due to their pharmacological properties, particularly as peroxisome proliferator-activated receptor (PPAR) activators .
Métodos De Preparación
a. Synthetic Routes: The synthesis of 2,4-thiazolidinedione involves various methods. One common approach is the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione. For example, researchers have reported the synthesis of a library of 2,4-thiazolidinedione conjugates using this method, followed by reduction with hydrogen gas and Pd/C catalyst .
b. Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions and purification steps ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Thiazolidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group yields the corresponding dihydrothiazolidinedione.
Substitution: Substituents can be introduced at the ring nitrogen or sulfur atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Pd/C).
Substitution: Various nucleophiles (e.g., amines, thiols).
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction leads to the dihydrothiazolidinedione form.
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione has diverse applications:
Antihyperglycemic Activity: It serves as a starting material for drugs used to manage diabetes.
Aging Research: Studies have explored its effects on aging processes, particularly in kidney tissues.
Mecanismo De Acción
The primary mechanism involves activation of PPARs, which regulate gene expression related to glucose and lipid metabolism. By modulating these pathways, TZDs impact insulin sensitivity and lipid homeostasis.
Comparación Con Compuestos Similares
2,4-Thiazolidinedione stands out due to its unique structure and PPAR-activating properties. Similar compounds include other thiazolidinediones like pioglitazone and rosiglitazone .
Propiedades
Número CAS |
1030625-15-0 |
|---|---|
Fórmula molecular |
C28H26N4O4S2 |
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
5-(3-methylanilino)-3-[[4-[[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C28H26N4O4S2/c1-17-5-3-7-21(13-17)29-23-25(33)31(27(35)37-23)15-19-9-11-20(12-10-19)16-32-26(34)24(38-28(32)36)30-22-8-4-6-18(2)14-22/h3-14,23-24,29-30H,15-16H2,1-2H3 |
Clave InChI |
FENGPXPYFDITJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=CC=CC(=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12126414.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126415.png)

![(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid](/img/structure/B12126424.png)

![2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B12126450.png)


![4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12126463.png)


![6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126478.png)
